3a,4,5,6,6a,9,9a,9b-octahydro-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-9-(1-methyl-1-propen-1-yl)-1H -phenalen-1-one
Overview
Description
CAY10755 is a fungal metabolite that has been found in the species Periconia macrospinosa. It is known for its anticancer activity and has shown cytotoxic effects on various cancer cell lines, including A549, H116, PSN-1, and T98G .
Preparation Methods
CAY10755 is typically isolated from the fungal species Periconia macrospinosa. The specific synthetic routes and reaction conditions for its laboratory synthesis are not widely documented. the compound can be dissolved in solvents such as dichloromethane, dimethyl sulfoxide, ethanol, and methanol .
Chemical Reactions Analysis
CAY10755 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in CAY10755.
Substitution: Substitution reactions can occur, particularly involving the hydroxyl and methyl groups present in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CAY10755 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a reference compound in various chemical studies.
Biology: The compound is studied for its biological activity, particularly its cytotoxic effects on cancer cells.
Medicine: CAY10755 is being researched for its potential use in anticancer therapies due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism by which CAY10755 exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to induce cell death in cancer cells, although the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
CAY10755 is unique due to its specific structure and biological activity. Similar compounds include other fungal metabolites with anticancer properties, such as:
Phenalenones: These compounds share a similar core structure and have been studied for their antitumoral activity.
Other fungal metabolites: Compounds isolated from various fungal species that exhibit cytotoxic effects on cancer cells.
Properties
IUPAC Name |
9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-6-13(3)17-14(4)8-15-7-12(2)9-21(24)10-16(11-22)19(23)20(17,5)18(15)21/h6,8,10,12,15,17-18,22,24H,7,9,11H2,1-5H3/b13-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELOOUDIAASGHM-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1C(=CC2CC(CC3(C2C1(C(=O)C(=C3)CO)C)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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